molecular formula C8H10N2O4S B2993235 (2-Methyl-3-nitrophenyl)methanesulfonamide CAS No. 1156118-09-0

(2-Methyl-3-nitrophenyl)methanesulfonamide

Cat. No.: B2993235
CAS No.: 1156118-09-0
M. Wt: 230.24
InChI Key: BJNRXZWFHZZIIC-UHFFFAOYSA-N
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Description

(2-Methyl-3-nitrophenyl)methanesulfonamide is an organic compound with the molecular formula C8H10N2O4S It is a derivative of methanesulfonamide, featuring a nitro group and a methyl group attached to a benzene ring

Scientific Research Applications

(2-Methyl-3-nitrophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-nitrophenyl)methanesulfonamide typically involves the nitration of 2-methylphenylmethanesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or other reducing agents like iron and hydrochloric acid.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: (2-Methyl-3-aminophenyl)methanesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-4-nitrophenyl)methanesulfonamide
  • (3-Methyl-2-nitrophenyl)methanesulfonamide
  • (2-Methyl-3-nitrophenyl)ethanesulfonamide

Uniqueness

(2-Methyl-3-nitrophenyl)methanesulfonamide is unique due to the specific positioning of the nitro and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different interactions with biological targets and varied chemical properties compared to its similar compounds.

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-6-7(5-15(9,13)14)3-2-4-8(6)10(11)12/h2-4H,5H2,1H3,(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNRXZWFHZZIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156118-09-0
Record name (2-methyl-3-nitrophenyl)methanesulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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